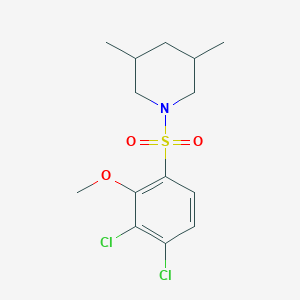

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine

CAS No.:

Cat. No.: VC16447681

Molecular Formula: C14H19Cl2NO3S

Molecular Weight: 352.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19Cl2NO3S |

|---|---|

| Molecular Weight | 352.3 g/mol |

| IUPAC Name | 1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-3,5-dimethylpiperidine |

| Standard InChI | InChI=1S/C14H19Cl2NO3S/c1-9-6-10(2)8-17(7-9)21(18,19)12-5-4-11(15)13(16)14(12)20-3/h4-5,9-10H,6-8H2,1-3H3 |

| Standard InChI Key | WXDBBAQIURVLTJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(CN(C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C |

Introduction

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine is a complex organic compound featuring a sulfonyl group attached to a piperidine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics. The molecular formula for this compound is not explicitly provided in the available literature, but it can be inferred based on its components.

Key Features:

-

Piperidine Moiety: The compound contains a piperidine ring, which is a six-membered ring consisting of five carbon atoms and one nitrogen atom.

-

Aromatic Substitution: The presence of chlorine and methoxy groups on the aromatic ring contributes to its chemical reactivity and potential biological activity.

Synthesis and Reaction Conditions

The synthesis of 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine typically involves several steps, including the formation of the sulfonyl group and its attachment to the piperidine ring. The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity. Reactions are often conducted under inert atmospheres to prevent moisture interference.

Synthesis Steps:

-

Preparation of Sulfonyl Chloride: The first step involves preparing the sulfonyl chloride from the corresponding sulfonic acid.

-

Reaction with Piperidine: The sulfonyl chloride then reacts with 3,5-dimethylpiperidine to form the desired compound.

Reactivity Studies:

-

Biological Interactions: The compound's mechanism of action primarily involves modifying biological targets through covalent bonding, which is crucial in drug design.

-

Enzyme and Receptor Interactions: Studies often focus on how this compound interacts with enzymes or receptors, which can be targeted in medicinal chemistry applications.

Applications in Medicinal Chemistry

The compound's unique structure and reactivity make it a subject of interest in medicinal chemistry. It can participate in various chemical reactions and has potential biological activities that are being explored.

Potential Applications:

-

Drug Design: The compound's ability to form covalent bonds with biological molecules makes it a candidate for drug design, particularly in targeting specific enzymes or receptors.

-

Biological Activity: The presence of halogenated and methoxylated aromatic systems enhances its potential biological activity compared to other sulfonyl compounds.

Data and Research Findings

While specific data on the molecular weight and detailed structural formula of 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine are not readily available, its CAS number is 656830-26-1. The compound can be sourced from various chemical suppliers and databases like PubChem and ChemSpider, which provide detailed information on its structure, properties, and potential applications.

Data Table:

| Property | Description |

|---|---|

| CAS Number | 656830-26-1 |

| Molecular Formula | Not explicitly provided |

| Piperidine Moiety | Six-membered ring with five carbon atoms and one nitrogen atom |

| Aromatic Substitution | Chlorine and methoxy groups on the aromatic ring |

Future Directions:

-

Biological Activity Studies: Further studies on its interaction with biological molecules will be crucial for understanding its potential therapeutic applications.

-

Synthetic Optimization: Optimizing synthesis conditions to improve yield and purity will be essential for large-scale applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume